4-[(3-Fluorophenyl)carbonyl]benzonitrile
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Overview
Description
4-[(3-Fluorophenyl)carbonyl]benzonitrile is an organic compound with the molecular formula C14H8FNO and a molecular weight of 225.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a benzonitrile moiety through a carbonyl linkage. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)carbonyl]benzonitrile typically involves the reaction of 3-fluorobenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Fluorobenzoyl chloride+BenzonitrileBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzonitrile moiety can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Reduction: 4-[(3-Fluorophenyl)methanol]benzonitrile.
Oxidation: 4-[(3-Fluorophenyl)carbonyl]benzoic acid.
Scientific Research Applications
4-[(3-Fluorophenyl)carbonyl]benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbonyl and nitrile groups facilitate specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-[(3-Fluorophenyl)carbonyl]benzonitrile can be compared with other similar compounds, such as:
4-[(4-Fluorophenyl)carbonyl]benzonitrile: Similar structure but with the fluorine atom in the para position.
4-[(3-Chlorophenyl)carbonyl]benzonitrile: Chlorine atom instead of fluorine, affecting its reactivity and binding properties.
4-[(3-Methylphenyl)carbonyl]benzonitrile: Methyl group instead of fluorine, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
4-(3-fluorobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWCURIZIYVQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742844 |
Source
|
Record name | 4-(3-Fluorobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-67-5 |
Source
|
Record name | 4-(3-Fluorobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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